molecular formula C7H17ClN2O2 B009376 (2S)-2,6-Diamino-2-methylhexanoic acid CAS No. 104112-34-7

(2S)-2,6-Diamino-2-methylhexanoic acid

Cat. No. B009376
M. Wt: 160.21 g/mol
InChI Key: CPUSCHYXEUZMSV-ZETCQYMHSA-N
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Description

Compounds like “(2S)-2,6-Diamino-2-methylhexanoic acid” are typically described by their molecular structure, which includes the arrangement of atoms and the chemical bonds that hold the atoms together. They can also be described by their physical properties such as melting point, boiling point, solubility, and density .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of a compound are studied to understand its reactivity. This involves investigating how the compound reacts with other substances and under what conditions these reactions occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined using various experimental techniques. These properties include solubility, melting point, boiling point, and reactivity .

Safety And Hazards

The safety and hazards associated with a compound are determined through toxicological studies. These studies assess the potential risks posed by the compound to human health and the environment .

Future Directions

The future directions for the study of a compound can include developing new synthetic routes, investigating new reactions, studying its biological activity, and exploring its potential applications .

properties

IUPAC Name

(2S)-2,6-diamino-2-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-7(9,6(10)11)4-2-3-5-8/h2-5,8-9H2,1H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUSCHYXEUZMSV-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCN)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCCCN)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457169
Record name 2-Methyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2,6-Diamino-2-methylhexanoic acid

CAS RN

104112-34-7
Record name 2-Methyl-L-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104112347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-L-lysine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G24VRC2EBB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2,6-Diamino-2-methylhexanoic acid
Reactant of Route 2
(2S)-2,6-Diamino-2-methylhexanoic acid
Reactant of Route 3
(2S)-2,6-Diamino-2-methylhexanoic acid
Reactant of Route 4
(2S)-2,6-Diamino-2-methylhexanoic acid
Reactant of Route 5
(2S)-2,6-Diamino-2-methylhexanoic acid
Reactant of Route 6
(2S)-2,6-Diamino-2-methylhexanoic acid

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